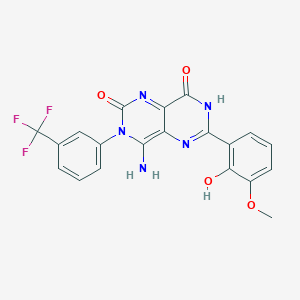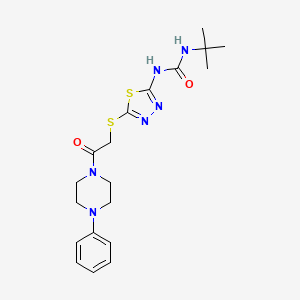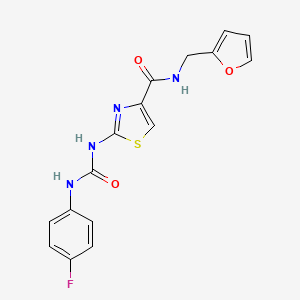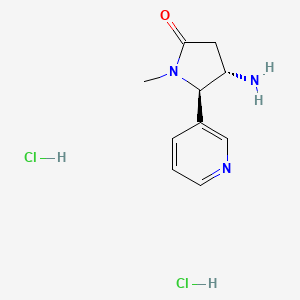
(4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone” is a heterocyclic compound containing both piperidine and pyridine rings . Heterocycles are important compounds in organic chemistry, particularly for the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves six steps starting from D-pyroglutaminol . The key step involves the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide .Molecular Structure Analysis
The molecular structure of this compound includes both piperidine and pyridine rings . Piperidine and pyridine rings are among the top 25 heterocycles that occur frequently in drug molecules .Chemical Reactions Analysis
The synthesis process involves several chemical reactions, including alkylation, reduction, and rearrangement . After these steps, a benzyl-protected piperidine intermediate is generated .科学的研究の応用
(4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
作用機序
Target of Action
A similar compound, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, has been reported to inhibit c-kit kinase . c-KIT is a type of protein kinase that plays a crucial role in cell survival, proliferation, and differentiation .
Mode of Action
Based on the information about the similar compound, it can be inferred that it might interact with its target, possibly c-kit kinase, and inhibit its function . This inhibition could lead to changes in the cellular processes controlled by this kinase.
Biochemical Pathways
Given that c-kit kinase is involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways , it can be inferred that these pathways might be affected by the compound.
Result of Action
If the compound indeed inhibits c-kit kinase, it could potentially lead to decreased cell proliferation and survival, given the role of c-kit in these processes .
実験室実験の利点と制限
(4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride has advantages in lab experiments due to its high potency and selectivity for the α7 nicotinic acetylcholine receptor. However, its low solubility in water and low bioavailability limit its use in vivo.
将来の方向性
For (4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride include further studies on its potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo are also needed to determine its potential use in humans. Additionally, the development of more potent and selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor is needed for further research in this area.
In conclusion, this compound is a small molecule drug that has potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor and has been shown to improve cognitive function and memory in animal models. Further research is needed to determine its potential use in humans and to develop more potent and selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor.
合成法
(4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride has been synthesized using various methods, including the reaction of 4-aminopyridine with (S)-2-(methylamino)butyric acid followed by cyclization with 2,3-butanedione. Another method involves the reaction of 4-aminopyridine with (S)-2-(methylamino)butyric acid followed by cyclization with diacetyl.
特性
IUPAC Name |
(4S,5R)-4-amino-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c1-13-9(14)5-8(11)10(13)7-3-2-4-12-6-7;;/h2-4,6,8,10H,5,11H2,1H3;2*1H/t8-,10+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTVTKVHQCXZAV-UQZKZZBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)
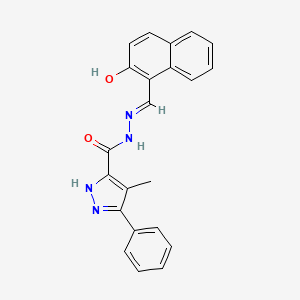
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)
![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)
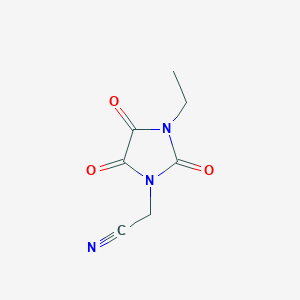
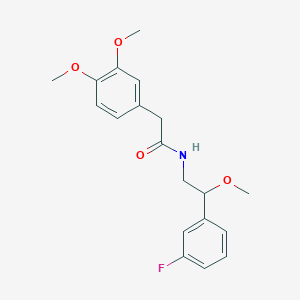

![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)
![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
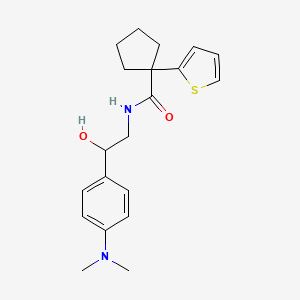
![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)
